molecular formula C18H28N6O B5291922 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide

1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide

Cat. No. B5291922
M. Wt: 344.5 g/mol
InChI Key: VQNDXBBTWFNCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide, also known as APC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. APC has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively investigated.

Mechanism of Action

The mechanism of action of 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide is not fully understood, but it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and CDK6. CDK4 and CDK6 are involved in cell cycle regulation and are overexpressed in many types of cancer. By inhibiting these proteins, 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide can inhibit cell proliferation and induce cell cycle arrest. Additionally, 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been shown to modulate the immune response by regulating the activity of T cells and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of CDK4 and CDK6, 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been shown to inhibit the activity of other kinases, including glycogen synthase kinase 3 beta (GSK3β) and protein kinase B (AKT). 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. Additionally, 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been shown to have a neuroprotective effect in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide in lab experiments is its specificity for CDK4 and CDK6. This allows researchers to study the effects of inhibiting these proteins without affecting other pathways. Additionally, 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of using 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide in lab experiments is its cost. 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide is a relatively expensive compound, which may limit its use in some research settings.

Future Directions

There are several future directions for research on 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide as a therapeutic agent for cancer. Preclinical studies have shown promising results, and further research is needed to determine the efficacy and safety of 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide in clinical trials. Additionally, 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been shown to have potential therapeutic applications in inflammation and autoimmune disorders, and further research is needed to explore these possibilities. Finally, the mechanism of action of 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide is not fully understood, and further research is needed to elucidate the pathways involved in its biological effects.

Synthesis Methods

The synthesis of 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide involves the condensation of 1-cyclopropylpiperidine-4-carboxylic acid with 2-aminopyrimidine, followed by the coupling of the resulting intermediate with 4-aminobutyric acid. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce high yields of 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide with good purity.

Scientific Research Applications

1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been demonstrated to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been shown to have a neuroprotective effect in models of neurodegenerative diseases.

properties

IUPAC Name

1-[1-(4-aminopyrimidin-2-yl)piperidin-4-yl]-N-cyclopropylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O/c19-16-5-8-20-18(22-16)23-10-6-15(7-11-23)24-9-1-2-13(12-24)17(25)21-14-3-4-14/h5,8,13-15H,1-4,6-7,9-12H2,(H,21,25)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNDXBBTWFNCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C3=NC=CC(=N3)N)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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